

Nazartinib investigational drug status

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Compound Focus: Nazartinib

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Clinical Trial Status and Outcomes

The clinical development path for **nazartinib** has seen significant changes, with several studies stopped early.

Trial Focus / Identifier	Phase	Status	Key Findings / Reasons
First-line NSCLC (NCT03529084)	Phase 3	Withdrawn [1]	Compared nazartinib vs. erlotinib/gefitinib; trial withdrawn (no results posted).
Combination Therapies (NCT03207838)	Phase 1	Terminated	Studied nazartinib with other targeted agents; terminated for business reasons, not safety [2].
Combination with Gefitinib	Phase 2	Terminated	Terminated due to slow accrual [2].
Combination with Trametinib (EATON)	Phase 1	Completed	Preliminary efficacy was limited in heavily pre-treated population [2].
Combination with Capmatinib	Phase 1/2	Completed	Showed antitumor activity and an acceptable safety profile in EGFR-TKI-resistant NSCLC [2].

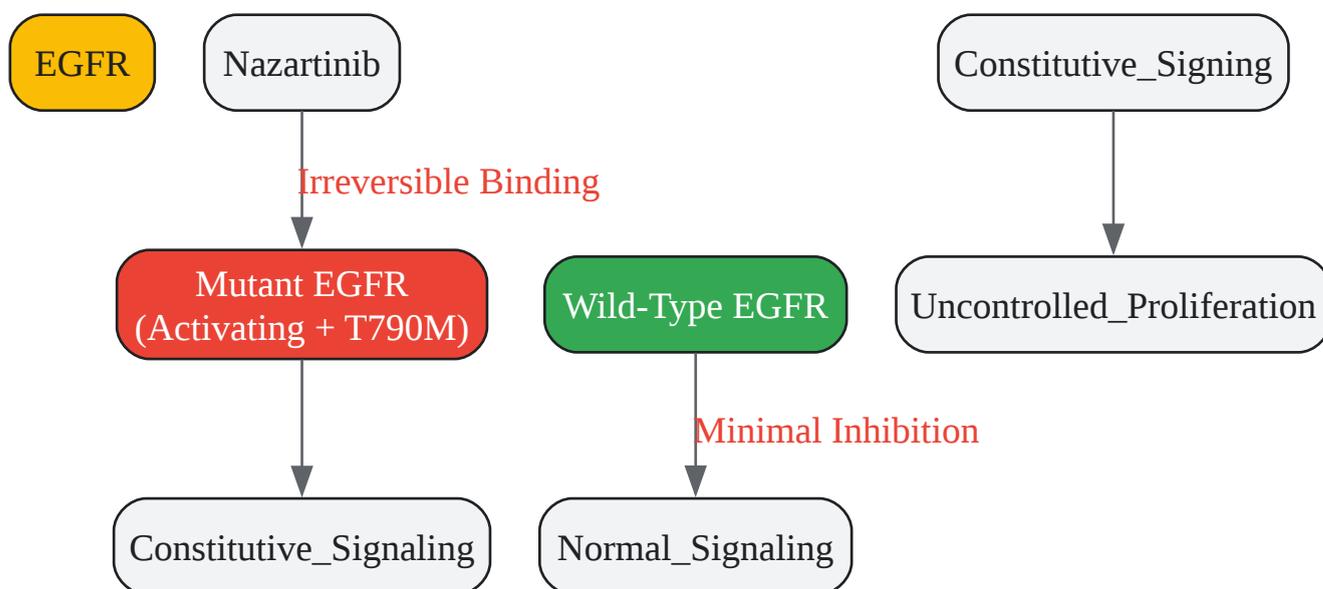
Trial Focus / Identifier	Phase	Status	Key Findings / Reasons
Core Monotherapy Study (NCT02108964)	Phase 1/2	Completed	Established recommended Phase 2 dose (150 mg) and demonstrated efficacy [2] [3].

The most comprehensive data comes from the completed Phase 1/2 study (NCT02108964) [3]. Key quantitative results from this trial are summarized below.

Outcome Measure	Result in T790M+ Patients (3rd-gen TKI Naive)
Confirmed Objective Response Rate (ORR)	51% (83 out of 162 patients) [3]
Disease Control Rate (DCR)	89% (144 out of 162 patients) [3]
Median Duration of Response (DoR)	11.0 months [3]
Median Progression-Free Survival (PFS)	9.1 months [3]
Recommended Phase 2 Dose	150 mg, taken orally once daily [3]

Mechanism of Action and Experimental Evidence

Nazartinib was designed as a potent, irreversible inhibitor that selectively targets mutant forms of the EGFR while sparing the wild-type protein, which was intended to improve the therapeutic window and reduce side effects like skin rash [4] [3].



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Nazartinib's mutant-selective mechanism of action.

Research Implications and Future Directions

Based on the available data, the future of **nazartinib** as a single agent appears limited. However, research has pivoted towards understanding its potential in **combination therapies**:

- **Biomarker-Driven Approaches:** Recent findings suggest that a comprehensive biomarker-driven strategy may be needed to identify patient subpopulations most likely to benefit from **nazartinib** combinations [2].
- **Focus on Resistance:** Research efforts may be focused on overcoming resistance to earlier-generation EGFR TKIs, particularly in specific genomic contexts.

The journey of **nazartinib** highlights the challenges in oncology drug development, where promising early and mid-stage data must be confirmed in large, definitive Phase 3 trials for a drug to reach the market.

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